4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-2-28-19-9-8-15-6-3-4-7-17(15)21(19)22(27)30-20-13-29-16(12-18(20)26)14-31-23-24-10-5-11-25-23/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHELCTOJZSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 473.5 g/mol. The compound features a pyran ring substituted with a pyrimidinylthio group, which is critical for its biological activity.
- Apelin Receptor Antagonism : One of the most significant findings regarding this compound is its role as a functional antagonist of the apelin (APJ) receptor. The apelin/APJ system is crucial in regulating cardiovascular functions and has implications in metabolic disorders. The compound exhibits over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, indicating its potential as a therapeutic agent in cardiovascular diseases .
- Antimicrobial Activity : Preliminary studies have indicated that compounds related to this structure may possess significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown efficacy against various bacterial strains, including both Gram-negative and Gram-positive bacteria . The presence of specific substituents on the pyran ring enhances this activity.
Biological Activity Data
Case Studies
- Cardiovascular Studies : In vitro studies have demonstrated that 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran derivatives can modulate cardiovascular responses through their action on the APJ receptor. These findings suggest potential applications in treating heart failure and other cardiovascular conditions .
- Antimicrobial Efficacy : A series of experiments conducted on derivatives of this compound showed promising results against pathogenic strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. The structural modifications influenced their potency, highlighting the importance of chemical design in drug development .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies have been pivotal in identifying key functional groups that contribute to its efficacy as an APJ receptor antagonist and antimicrobial agent.
Scientific Research Applications
Overview
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a complex organic molecule notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and an ethoxy-naphthoate group, enhance its potential for various biological activities.
Chemistry
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Building Block in Organic Synthesis:
- This compound serves as a precursor for synthesizing more complex molecules through various organic reactions, including cyclization and functionalization.
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Synthetic Routes:
- Common synthetic methods involve multi-step reactions using solvents like dimethylformamide (DMF) or dichloromethane (DCM), often catalyzed by palladium or copper complexes.
Biology
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Enzyme Inhibition:
- Investigated for its potential as an inhibitor of specific enzymes, which may play roles in various biochemical pathways. For example, it may inhibit enzymes involved in signal transduction pathways that regulate cell growth and apoptosis.
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Ligand in Biochemical Assays:
- The compound is explored as a ligand in assays to study interactions with biological macromolecules, potentially aiding in drug discovery efforts.
Medicine
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Therapeutic Properties:
- Preliminary studies indicate potential anti-cancer and anti-inflammatory activities. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.
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Antimicrobial Activity:
- Research suggests derivatives of this compound may possess antimicrobial properties effective against various bacterial strains, indicating possible applications in treating infections.
Case Studies and Research Findings
- Antiallergy Activity:
- Apelin Receptor Antagonism:
- Cholinesterase Inhibition:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)
Structural Similarities :
Functional Differences :
- Receptor Activity : ML221 antagonizes APJ by inhibiting cAMP production (IC50 = 0.70 μM) and β-arrestin recruitment (IC50 = 1.75 μM) . Its selectivity over the angiotensin II type 1 (AT1) receptor (>37-fold) is attributed to the nitro group’s electronic effects . The target compound’s ethoxy-naphthoate group may alter binding affinity or selectivity due to steric and electronic differences.
- Pharmacokinetics : ML221 exhibits poor aqueous solubility (14 μM at pH 7.4) and rapid hepatic metabolism, limiting its utility in vivo . The naphthoate group in the target compound could enhance lipophilicity and metabolic stability but may further reduce solubility.
SAR Insights :
- Substitutions at the benzoate position in ML221 analogs (e.g., 4-bromo or 4-trifluoromethyl) retain activity, while aliphatic esters or amides lose potency . This suggests the target compound’s naphthoate group—a larger aromatic system—may be tolerated if steric clashes are avoided.
Oxadiazole Derivatives (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione)
Functional Comparison :
- This highlights the importance of the 4H-pyran scaffold in APJ targeting.
Other 4H-Pyran Derivatives
- Simplified 4H-pyran analogs synthesized via one-pot methods (e.g., malononitrile-based derivatives) lack the pyrimidin-2-ylthio)methyl and ester substituents, resulting in divergent biological profiles (e.g., antioxidant or anticancer activities) .
Pharmacological and Pharmacokinetic Data Comparison
*Predicted based on structural analogies.
Key Research Findings and Implications
Ester Substituent Role : The nitro group in ML221’s benzoate is critical for APJ antagonism and selectivity. The target compound’s ethoxy-naphthoate may introduce steric hindrance but could enhance receptor interaction through π-π stacking with the naphthalene system .
Metabolic Stability : ML221’s instability in plasma and liver microsomes limits its therapeutic use. The bulkier naphthoate group in the target compound may slow ester hydrolysis, improving half-life .
Selectivity Profile : ML221 shows off-target activity at κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM). The target compound’s modifications may mitigate this, though experimental validation is required .
Q & A
Q. What synthetic routes are reported for ML221, and what are the critical reaction steps?
ML221 is synthesized in three steps:
- Step 1 : Chlorination of kojic acid using thionyl chloride to yield 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one .
- Step 2 : Nucleophilic substitution of pyrimidine-2-thiol with the chlorinated intermediate in acetonitrile, catalyzed by sodium methoxide .
- Step 3 : Esterification with 4-nitrobenzoyl chloride using cesium carbonate as a base, yielding the final product . Key analytical methods for characterization include LC/MS for reaction monitoring and NMR for structural confirmation .
Q. How was ML221 identified as an APJ antagonist, and what in vitro assays validate its activity?
ML221 was identified via a high-throughput screen (HTS) of ~330,600 compounds from the NIH Molecular Libraries Program . Its APJ antagonism was validated using:
- cAMP inhibition assay : ML221 blocked apelin-13-induced cAMP reduction with an IC₅₀ of 0.70 µM .
- β-arrestin recruitment assay : ML221 inhibited β-arrestin binding with an IC₅₀ of 1.75 µM . Selectivity was confirmed against 29 GPCRs, showing activity only at κ-opioid and benzodiazepinone receptors at 10 µM .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of ML221’s APJ antagonism?
Key SAR findings include:
- Benzoate substituents : The 4-nitro group on the benzoate ester is critical for potency. Replacing it with 4-bromo or 4-CF₃ retained activity, but other groups (e.g., 4-Cl) reduced potency .
- Pyrimidine thioether : The pyrimidin-2-ylthio group is essential; oxidation to sulfone retained activity but was not pursued due to potential instability .
- Ester bond modifications : Replacing the ester with amides, sulfonates, or heteroaryl esters abolished activity, highlighting the necessity of the ester linkage .
Q. How do ML221’s physicochemical properties affect its pharmacological performance, and what strategies address these limitations?
Q. What are the observed discrepancies between ML221’s in vitro potency and in vivo efficacy, and how can these be reconciled?
Despite strong in vitro APJ antagonism (IC₅₀ ~1 µM), ML221 shows limited in vivo efficacy due to:
Q. What computational or structural biology approaches have been used to study ML221-APJ interactions?
While not explicitly detailed in the evidence, researchers could:
- Perform molecular docking using APJ homology models based on related GPCRs (e.g., angiotensin II type 1 receptor).
- Use site-directed mutagenesis to identify key binding residues (e.g., transmembrane domains 3 and 7) .
- Apply dynamic mass redistribution (DMR) assays to study real-time receptor signaling .
Methodological Considerations
Q. How is ML221’s selectivity profile assessed against off-target receptors?
- Broad GPCR panels : ML221 was tested against 29 GPCRs at 10 µM, showing >50% inhibition only at κ-opioid and benzodiazepinone receptors .
- Counter-screens : β-galactosidase assays and angiotensin II type 1 (AT1) receptor tests confirmed specificity for APJ .
Q. What in vitro models are suitable for studying ML221’s role in cardiovascular or metabolic diseases?
- Cardiomyocytes : Assess ML221’s effect on apelin-induced hypertrophy using calcium flux assays .
- Adipocytes : Evaluate lipid metabolism via glycerol release assays under apelin stimulation .
- Endothelial cells : Measure nitric oxide production to study vascular tone modulation .
Data Contradictions and Resolution
Q. Why do some analogs with similar substituents show reduced activity despite structural similarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
